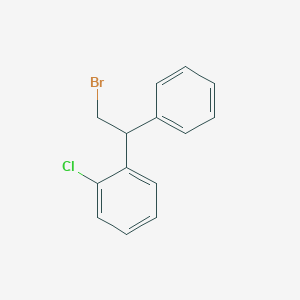

1-(2-Bromo-1-phenylethyl)-2-chlorobenzene

Description

Contextualization within Modern Organic Synthesis and Chemical Research

In the landscape of modern organic synthesis, halogenated compounds serve as versatile building blocks for the construction of complex molecular architectures. The introduction of halogen atoms into an organic molecule can significantly alter its electronic properties, steric profile, and reactivity, providing chemists with a powerful handle to fine-tune molecular behavior. echemi.com This strategic incorporation of halogens is a cornerstone of medicinal chemistry, agrochemical development, and materials science, enabling the synthesis of novel compounds with tailored functions. researchgate.net

Fundamental Importance of Aryl and Alkyl Halides as Synthetic Intermediates

Aryl halides, where a halogen is directly attached to an aromatic ring, and alkyl halides, with a halogen bonded to a saturated carbon atom, are two major classes of halogenated organic compounds that serve as fundamental synthetic intermediates. chemscene.com They are precursors to a vast number of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. Alkyl halides are well-known for their participation in nucleophilic substitution and elimination reactions, which are foundational concepts in organic chemistry. Aryl halides, while generally less reactive towards simple nucleophilic substitution, are key substrates in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions have revolutionized the way chemists approach the synthesis of complex aromatic systems.

Structural Features and Core Research Relevance of 1-(2-Bromo-1-phenylethyl)-2-chlorobenzene within Halogenated Hydrocarbons

This compound, with the chemical formula C₁₄H₁₂BrCl, is a halogenated hydrocarbon that embodies the structural characteristics of both an aryl halide and an alkyl halide. Its structure features a 2-chlorophenyl group (an aryl halide moiety) and a 2-bromo-1-phenylethyl group (containing an alkyl bromide moiety). This combination of a chloro and a bromo substituent, along with two phenyl rings, results in a molecule with multiple potential sites for chemical modification.

The academic relevance of this compound lies in its potential as a multifunctional intermediate in organic synthesis. The presence of two different halogen atoms with distinct reactivities could allow for selective transformations, making it a valuable tool for the construction of more complex molecules. The study of such compounds contributes to a deeper understanding of the reactivity and properties of halogenated hydrocarbons, which is essential for the advancement of synthetic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂BrCl |

| Molecular Weight | 295.60 g/mol |

| LogP | 4.8668 |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Acceptors | 0 |

| Hydrogen Bond Donors | 0 |

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for this compound are not currently available in published literature. Characterization of this compound would typically involve techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. X-ray crystallography would be required to determine its solid-state structure.

Synthesis and Reactivity

Specific, detailed synthetic procedures and reactivity studies for this compound are not extensively documented. However, general synthetic strategies for structurally similar compounds can be considered. The synthesis of this molecule could potentially be achieved through the bromination of a suitable precursor, such as 1-(2-chlorophenyl)-2-phenylethane, or via the addition of HBr to a styrenic precursor.

The reactivity of this compound is expected to be dictated by the presence of the alkyl bromide and aryl chloride moieties. The alkyl bromide is susceptible to nucleophilic substitution and elimination reactions. The aryl chloride, being part of a benzene (B151609) ring, is generally less reactive towards nucleophilic attack but can participate in transition-metal-catalyzed cross-coupling reactions. The interplay of these two functionalities could allow for a range of selective chemical transformations.

Properties

CAS No. |

885279-67-4 |

|---|---|

Molecular Formula |

C14H12BrCl |

Molecular Weight |

295.60 g/mol |

IUPAC Name |

1-(2-bromo-1-phenylethyl)-2-chlorobenzene |

InChI |

InChI=1S/C14H12BrCl/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13H,10H2 |

InChI Key |

MZYKKUJWLVOMTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromo 1 Phenylethyl 2 Chlorobenzene and Analogous Systems

Strategies for Regioselective Aromatic Halogenation

Directed Ortho-Metalation and Halogenation Approaches for 2-Chlorobenzene Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in aromatic functionalization, circumventing the typical product mixtures seen in classical electrophilic aromatic substitution. wikipedia.orgicho.edu.pl The methodology relies on the presence of a direct metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org This generates a highly reactive aryllithium intermediate, which can then be quenched with an electrophile to install a desired substituent exclusively at the ortho position. wikipedia.org

In the context of 2-chlorobenzene derivatives, the chloro group itself can act as a moderate DMG. organic-chemistry.org The process involves the coordination of the Lewis acidic lithium atom to the Lewis basic chlorine atom. This proximity effect increases the kinetic acidity of the C-H proton at the C6 position (ortho to the chlorine), enabling its removal by the strong base. The resulting 2-chloro-6-lithiophenyl intermediate can then be treated with an appropriate electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce a bromine atom specifically at the C6 position.

Table 1: Relative Strength of Common Direct Metalation Groups (DMGs)

| Strength | Direct Metalation Group (DMG) Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OMe, -NR₂, -F, -Cl, -CF₃ |

| Weak | -CH₂NR₂, -O⁻, -Ph |

Electrophilic Aromatic Substitution for Monobromination and Monochlorination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. msu.edu In the case of halogenation, the aromatic ring acts as a nucleophile, attacking an electrophilic halogen species. masterorganicchemistry.com Because halogens like bromine (Br₂) and chlorine (Cl₂) are not sufficiently electrophilic to react with stable aromatic systems on their own, a Lewis acid catalyst is required to increase their electrophilicity. lumenlearning.comjove.commasterorganicchemistry.com

The mechanism involves three key steps:

Formation of the Electrophile: The Lewis acid (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) reacts with the halogen molecule to form a highly polarized complex, which behaves as a source of a halonium ion (e.g., Br⁺). jove.comlibretexts.org

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity and is the rate-determining step of the reaction. msu.edulibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. jove.com

For substituted benzenes, the regiochemical outcome is dictated by the electronic nature of the substituents already present. The chloro group on 2-chlorobenzene is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group due to its inductive electron-withdrawing effect. The bulky 1-phenylethyl substituent would also be ortho-, para-directing but would sterically hinder the ortho positions, making the para position the most likely site for further substitution.

Table 2: Common Lewis Acid Catalysts in Aromatic Halogenation

| Halogenation Type | Catalyst | Typical Electrophile Source |

|---|---|---|

| Bromination | FeBr₃, AlBr₃, Fe | Br₂ |

| Chlorination | AlCl₃, FeCl₃, Fe | Cl₂ |

| Iodination | HNO₃, HIO₃ (Oxidizing Agent) | I₂ |

Tandem Reactions for Halogen Introduction

Tandem reactions, or one-pot sequences, offer increased efficiency in synthesis by minimizing purification steps and handling of intermediates. In the context of aromatic halogenation, a directed ortho-metalation followed by quenching with a halogenating agent is a prime example of a tandem process. Another approach involves the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) as halogen sources. researchgate.net While often used for free-radical halogenation, under specific acidic or Lewis basic catalytic conditions, they can serve as electrophilic halogen sources for aromatic rings. researchgate.net The activation of N-halosuccinimides can be achieved through Brønsted or Lewis acids, which coordinate to the carbonyl oxygen, or more recently, through nucleophilic Lewis bases that form halogen bonds to activate the halogen atom. researchgate.net

Construction of the 1-Phenylethyl Moiety

The installation of the 1-phenylethyl fragment onto the 2-chlorobenzene ring requires the formation of a carbon-carbon bond, a fundamental transformation in organic synthesis.

Carbon-Carbon Bond Formation via Friedel-Crafts Alkylation Analogues

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings via electrophilic aromatic substitution. vedantu.com The reaction typically involves an alkyl halide, a Lewis acid catalyst (e.g., AlCl₃), and the aromatic substrate. quora.com The Lewis acid assists in forming a carbocation from the alkyl halide, which then acts as the electrophile. vedantu.com

To synthesize a precursor to the target molecule, 2-chlorobenzene could be reacted with an electrophile such as 1-phenylethyl chloride or styrene (B11656) in the presence of a catalyst. The chloro-substituent on the benzene (B151609) ring is deactivating but directs incoming electrophiles to the ortho and para positions. youtube.comyoutube.com

However, Friedel-Crafts alkylation suffers from several significant limitations:

Regioselectivity: The reaction typically yields a mixture of ortho and para isomers. Due to steric hindrance from both the chloro group and the bulky incoming 1-phenylethyl group, the para product (1-chloro-4-(1-phenylethyl)benzene) is generally favored over the desired ortho product. youtube.com

Polyalkylation: The alkylated product is often more reactive than the starting material because alkyl groups are activating. This can lead to the formation of di- and poly-alkylated byproducts. quora.com

Carbocation Rearrangements: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations before alkylating the ring. This is not a primary concern with a 1-phenylethyl electrophile, as it already forms a stable secondary benzylic carbocation.

Alternative Alkylation and Coupling Reactions for Phenylethyl Fragment Installation

Given the limitations of the Friedel-Crafts reaction, alternative methods that offer greater control over regioselectivity are often preferred for constructing the C-C bond.

Grignard Reactions: One powerful alternative involves the use of Grignard reagents. arabjchem.org This could be approached in two ways:

Formation of 2-chlorophenylmagnesium chloride from 2-chlorobenzene and magnesium, followed by reaction with an electrophile like styrene oxide. The subsequent ring-opening of the epoxide would place the desired fragment at the correct position. The preparation of Grignard reagents from aryl chlorides can be challenging but is feasible. chemspider.com

Formation of a phenylethyl Grignard reagent, such as 2-phenylethylmagnesium bromide, followed by reaction with 2-chlorobenzaldehyde. This would yield a secondary alcohol, which would then require subsequent chemical steps (e.g., conversion to a halide) to arrive at the target structure.

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry widely employs transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high precision. wikipedia.orgnobelprize.org Reactions like the Suzuki coupling (using an organoboron reagent) or Negishi coupling (using an organozinc reagent) are highly effective. nih.gov A potential route would involve the coupling of a 2-chlorophenylboronic acid with a 1-phenylethyl halide (e.g., 1-bromo-1-phenylethane) in the presence of a palladium catalyst. mdpi.com These methods are highly valued for their functional group tolerance and excellent control of regiochemistry, making them superior to Friedel-Crafts alkylation for complex targets. semanticscholar.org

Introduction of the Brominated Ethyl Chain

The formation of the 1-bromo-2-phenylethyl moiety attached to the 2-chlorophenyl ring can be achieved through various bromination techniques. These methods are contingent on the nature of the starting material, whether it is an alkene, an alkane, or a carbonyl compound.

A common and direct method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene. In the context of synthesizing 1-(2-bromo-1-phenylethyl)-2-chlorobenzene, the logical precursor would be 1-(2-chlorophenyl)-2-phenylethene, a substituted stilbene. The reaction mechanism proceeds through the formation of a cyclic bromonium ion intermediate upon the attack of the double bond on the bromine molecule. This intermediate is then opened by the nucleophilic attack of a bromide ion, resulting in the anti-addition of the two bromine atoms across the double bond.

The regioselectivity of this reaction is influenced by the substituents on the aromatic rings. Stilbenes with electron-donating groups tend to favor the formation of a more stable carbocation intermediate, while those with electron-withdrawing groups are more likely to proceed through a bromonium ion intermediate rsc.org. The reaction is typically carried out in an inert solvent like dichloromethane or ethanol. To avoid the direct use of hazardous elemental bromine, it can be generated in situ from the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂) centre.edurose-hulman.edu.

Table 1: Electrophilic Bromination of Stilbene Analogues

| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (E)-Stilbene | Br₂ in CH₂Cl₂ | Dichloromethane | Room Temperature | 1,2-Dibromo-1,2-diphenylethane | ~60% odinity.com |

| (E)-Stilbene | HBr/H₂O₂ | Ethanol | Reflux | 1,2-Dibromo-1,2-diphenylethane | Not specified |

An alternative approach starts with a saturated precursor, such as 1-(2-chlorophenyl)-2-phenylethane. The introduction of a bromine atom can be achieved through a free radical bromination reaction, which selectively occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or upon photochemical initiation masterorganicchemistry.comlibretexts.orgchemistrysteps.com. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile researchgate.net. The use of NBS is advantageous as it provides a low and constant concentration of bromine, which favors the radical substitution pathway over competing electrophilic addition to any aromatic rings masterorganicchemistry.comlibretexts.orgchemistrysteps.com. This method is also known as the Wohl-Ziegler bromination.

Table 2: Radical Bromination of 1,2-Diphenylethane Analogues

| Precursor | Brominating Agent | Initiator | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1,2-Diphenylethane | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 1-Bromo-1,2-diphenylethane | Not specified |

| Toluene | NBS | AIBN | Acetonitrile | Light (CFL lamp) | Benzyl (B1604629) bromide | Good to excellent researchgate.net |

Electrochemical methods offer a green and sustainable alternative for the synthesis of brominated compounds. The vicinal difunctionalization of alkenes, such as 1-(2-chlorophenyl)-2-phenylethene, can be achieved through electro-organic synthesis. This approach allows for the in situ generation of reactive bromine species from stable and readily available bromide salts like sodium bromide (NaBr) or magnesium bromide (MgBr₂), thus avoiding the handling of hazardous reagents mdpi.com.

The reaction typically involves the anodic oxidation of bromide ions to generate bromine or bromine radicals. These electrophilic species then react with the alkene to form a bromonium ion or a radical cation intermediate. Subsequent nucleophilic attack by a bromide ion or another nucleophile present in the reaction medium leads to the desired difunctionalized product mdpi.com. The regioselectivity and stereoselectivity of the reaction can often be controlled by tuning the electrochemical parameters and the reaction medium.

Table 3: Electrochemical Bromofunctionalization of Alkenes

| Precursor | Bromide Source | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Aryl Alkenes | NaBr | DMF | Constant Current | Formyloxylated-brominated product | Excellent mdpi.com |

| Tryptophol derivatives | MgBr₂ | Acetonitrile/Water | Constant Current | Bromocyclized product | Not specified |

A multi-step synthetic route can proceed through an α-bromoketone intermediate. The precursor for this pathway would be 1-(2-chlorophenyl)-2-phenylethanone (2'-chloro-deoxybenzoin). The α-bromination of this ketone can be achieved using various brominating agents.

A highly selective method for the α-bromination of ketones involves the use of copper(II) bromide (CuBr₂) in a refluxing solvent mixture such as chloroform and ethyl acetate mdma.ch. This heterogeneous system provides the corresponding α-bromo ketone in nearly quantitative yields without leading to nuclear bromination of the aromatic rings mdma.ch. The reaction proceeds with the evolution of hydrogen bromide and the conversion of black copper(II) bromide to white copper(I) bromide mdma.ch. The resulting α-bromoketone can then be reduced to the corresponding bromohydrin, which can be further converted to the target compound.

Table 4: α-Bromination of Deoxybenzoin Analogues

| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Hydroxyacetophenones | CuBr₂ | Chloroform/Ethyl Acetate | Reflux | ω-Bromohydroxyacetophenones | Nearly quantitative mdma.ch |

| 3,5-Dimethyl-1H-pyrazole | CuBr₂ | Organic Solvents | Not specified | 4-Bromo-3,5-dimethylpyrazole | Not specified dnu.dp.ua |

Stereoselective Synthesis of Chiral Centers in this compound

The creation of the chiral center at the benzylic carbon in this compound with high enantioselectivity is a significant synthetic challenge. Asymmetric catalysis provides powerful tools to address this challenge.

While direct asymmetric bromination to form the target compound is challenging, an alternative strategy involves the asymmetric synthesis of a precursor that already contains the desired stereocenter, followed by subsequent transformations. For instance, the enantioselective synthesis of chiral diarylmethylamines, which are structurally analogous to the target compound, has been achieved through palladium-catalyzed C-H iodination using a mono-N-benzoyl-protected amino acid as a chiral ligand nih.gov. This approach demonstrates the feasibility of creating chiral diaryl scaffolds with high enantioselectivity.

Another relevant approach is the asymmetric addition of nucleophiles to imines. The synthesis of chiral 1,2-amino alcohols, which share a similar structural motif with the target compound, has been accomplished via ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines with high enantioselectivities (>99% ee) nih.gov. These methodologies, while not directly producing the brominated target, establish a proof of principle for the asymmetric synthesis of the core chiral structure. The resulting chiral amine or alcohol can then be envisioned to be converted to the desired bromo-derivative through standard functional group transformations.

Table 5: Asymmetric Synthesis of Chiral Diaryl Scaffolds

| Reaction Type | Catalyst/Ligand | Substrates | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Pd-Catalyzed C-H Iodination | Mono-N-benzoyl-protected amino acid | Diarylmethylamines | Chiral iodinated diarylmethylamines | up to 99% nih.gov |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Ruthenium complex | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99% nih.gov |

Diastereoselective Control in Functionalization Reactions

Achieving control over the relative stereochemistry of the two adjacent chiral centers in this compound is a critical challenge in its synthesis. Diastereoselective reactions are employed to favor the formation of one diastereomer over others. The functionalization of precursor molecules, such as substituted styrenes or chalcones, often involves additions across a double bond where the facial selectivity is influenced by existing stereocenters or chiral reagents.

One common strategy involves the diastereoselective reduction of a ketone precursor, such as 2-bromo-1-(2-chlorophenyl)-1-phenylethanone. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting bromoalcohol. For instance, bulky reducing agents may preferentially attack from the less sterically hindered face of the ketone, leading to a predominance of one diastereomer.

Another approach is the electrophilic bromination of a substituted styrene precursor. The reaction can proceed through a bromonium ion intermediate. The subsequent nucleophilic attack to open this ring will occur in an anti-periplanar fashion, and the stereochemical outcome can be directed by chiral ligands or auxiliaries present in the reaction medium. The development of such methods allows for the synthesis of highly functionalized proline derivatives with high diastereoselectivity. nih.gov Similarly, domino double spirocyclization reactions of N-arylamide derivatives have been shown to produce diazadispirocycles with high diastereoselectivity. nih.gov These examples of achieving high diastereoselectivity in complex cyclizations highlight the potential for controlling the stereochemistry in the more linear system of this compound.

Table 1: Factors Influencing Diastereoselectivity

| Factor | Description | Potential Impact on Synthesis |

|---|---|---|

| Steric Hindrance | The spatial arrangement of atoms in a molecule can block access to a reactive site. | Bulky substituents on the precursor can direct incoming reagents to the opposite face, favoring one diastereomer. |

| Chelation Control | The formation of a cyclic complex between a substrate and a reagent can lock the conformation of the molecule. | Lewis acidic reagents can coordinate with heteroatoms in the substrate, leading to a rigid transition state and high diastereoselectivity. |

| Chiral Reagents/Catalysts | The use of enantiomerically pure reagents or catalysts can create a chiral environment for the reaction. | Chiral catalysts can differentiate between the two faces of a prochiral substrate, leading to the preferential formation of one diastereomer. |

| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of transition states. | Polar, coordinating solvents may stabilize charged intermediates, potentially altering the diastereomeric outcome of a reaction. |

Biocatalytic Approaches for Chiral Bromoalcohol Precursors

The synthesis of enantiomerically pure starting materials is crucial for producing specific stereoisomers of this compound. Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral alcohols, which are key precursors to the target molecule. nih.govnih.gov Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity under mild reaction conditions. nih.gov

For the synthesis of a chiral bromoalcohol precursor, a biocatalytic approach could involve the asymmetric reduction of a corresponding α-bromoketone. This method offers a green and efficient alternative to traditional chemical methods. nih.gov The use of microorganisms or isolated enzymes can provide access to both enantiomers of the desired alcohol by selecting the appropriate biocatalyst. nih.gov Furthermore, techniques like directed evolution can be used to tailor enzymes for improved activity, stability, and selectivity towards specific substrates. nih.gov

Halohydrin dehalogenases are another class of enzymes relevant to the synthesis of chiral bromoalcohols. researchgate.net These enzymes can catalyze the enantioselective ring-opening of epoxides with bromide ions, providing a direct route to the desired chiral bromoalcohol precursors. This biocatalytic strategy is advantageous due to its high selectivity and the potential for creating valuable chiral building blocks for pharmaceuticals. researchgate.netrsc.org

Chiral Auxiliary or Ligand-Controlled Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of the bromine and phenyl groups. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

A variety of chiral auxiliaries are available, derived from natural sources like amino acids, terpenes, or alkaloids. researchgate.net For example, an oxazolidinone auxiliary, popularized by David Evans, could be used to control the alkylation of a carboxylic acid derivative, thereby setting one of the stereocenters. wikipedia.org

Alternatively, chiral ligands can be used in conjunction with metal catalysts to achieve asymmetric transformations. In a ligand-controlled synthesis, the chiral ligand coordinates to the metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces of a prochiral substrate. For instance, the asymmetric dihydroxylation of a styrene derivative using a chiral ligand like those derived from cinchona alkaloids could produce a chiral diol, which can then be further functionalized to the target bromoalcohol.

Comprehensive Total Synthesis Strategies for this compound

Convergent and Linear Synthetic Route Design

For this compound, a convergent approach might involve the synthesis of a 2-chlorophenyl-containing fragment and a phenyl-containing fragment, which are then coupled together. For example, a Grignard reagent derived from 2-chlorobromobenzene could be reacted with a chiral epoxide derived from styrene.

| Flexibility | Less flexible for analog synthesis. | More flexible for creating analogs by modifying individual fragments. |

Optimization of Multi-step Reaction Sequences

The optimization of a multi-step synthesis is crucial for maximizing the yield and minimizing the waste generated. researchgate.netnih.gov This process involves systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time to find the optimal conditions for each step. The optimization of one step can, however, impact subsequent reactions in the sequence. researchgate.net

Modern approaches to optimization often employ automated systems and statistical methods, such as Design of Experiments (DoE), to efficiently explore the reaction parameter space. nih.gov Continuous flow chemistry is also becoming an increasingly important tool for optimizing multi-step syntheses, as it allows for rapid screening of reaction conditions and can lead to improved yields and safety profiles. nih.govnih.gov Telescoped reactions, where the product of one reaction is directly used as the substrate for the next without purification, can significantly improve the efficiency of a multi-step synthesis by reducing the number of unit operations. nih.gov

For the synthesis of this compound, a systematic optimization of each step, from the formation of the carbon-carbon bond to the introduction of the bromine atom, would be necessary to develop a robust and scalable process.

Mechanistic Investigations of Reactions Involving 1 2 Bromo 1 Phenylethyl 2 Chlorobenzene

Radical Reaction Mechanisms

Radical reactions involving 1-(2-bromo-1-phenylethyl)-2-chlorobenzene are primarily centered on the benzylic position and the ethyl bridge. These mechanisms are characterized by the presence of intermediates with unpaired electrons.

Initiation, Propagation, and Termination Steps in Bromination Reactions

While this compound is a product of bromination, understanding the reverse process or further radical substitution requires examining the fundamental steps of radical halogenation. Such reactions are typically initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) using UV light or a radical initiator. wikipedia.org

Initiation: This first step generates two bromine radicals from a bromine molecule. libretexts.org

Br₂ + hν (UV light) → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the substrate, in this case, from the benzylic position, which is favored due to the resonance stabilization of the resulting benzylic radical. This is followed by the reaction of the carbon-centered radical with a molecule of Br₂ to form the product and a new bromine radical, which continues the chain reaction. libretexts.orgyoutube.com

R-H + Br• → R• + H-Br

R• + Br₂ → R-Br + Br•

Termination: The reaction ceases when radicals combine to form stable, non-radical species. This can occur in several ways. libretexts.org

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

The selectivity of radical bromination is notably high, preferentially occurring at the most substituted carbon that can form the most stable radical. youtube.com For a structure like this compound, the benzylic position is highly susceptible to radical formation due to resonance stabilization.

Role of Radical Intermediates in Alkene Difunctionalization

The synthesis of this compound itself can be viewed as a difunctionalization of an alkene precursor, such as 2-chlorostyrene. In such reactions, a radical adds to the alkene double bond, creating a new carbon-centered radical intermediate which can then be trapped. nih.gov

The general mechanism proceeds as follows:

Radical Generation: A radical species (X•) is generated from an initiator. In the context of bromination, this is often a bromine radical (Br•). rsc.org

Radical Addition: The radical adds to the less substituted carbon of the styrene (B11656) double bond. This regioselectivity is driven by the formation of a more stable benzylic radical, where the unpaired electron is delocalized over the adjacent phenyl ring. nih.govntu.edu.sg

Intermediate Trapping: The resulting benzylic radical intermediate reacts with another species to form the final difunctionalized product. For instance, it can abstract a bromine atom from a molecule like HBr or Br₂.

Recent advancements have utilized visible-light photoredox catalysis to generate bromine radicals from sources like bromide ions (Br⁻) or N-bromosuccinimide (NBS), offering milder and more controlled reaction conditions. nih.govresearchgate.net These methods are effective for the difunctionalization of various alkenes, including styrenes. beilstein-journals.org The stability of the benzylic radical intermediate is a critical factor driving the efficiency and regioselectivity of these transformations. researchgate.net

Polar Reaction Mechanisms

Polar reactions involve intermediates with full or partial charges and are fundamental to the reactivity of the alkyl bromide and the chlorobenzene (B131634) ring in the target molecule.

Nucleophilic Substitution Pathways (SN1, SN2) at the Alkyl Bromide Center

The secondary benzylic bromide structure of this compound makes it susceptible to nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The operative pathway is highly dependent on the reaction conditions. libretexts.orglibretexts.org

SN1 Mechanism: This is a two-step pathway involving the formation of a carbocation intermediate.

Ionization: The C-Br bond breaks, forming a secondary benzylic carbocation and a bromide ion. This step is slow and rate-determining. The carbocation is stabilized by resonance with the adjacent phenyl ring. ucalgary.camasterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the planar carbocation, which can occur from either face, often leading to a racemic or partially racemized mixture of products if the carbon is chiral. masterorganicchemistry.com

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry. libretexts.org

The choice between SN1 and SN2 is influenced by several factors:

Substrate: Secondary benzylic halides can undergo both reactions. libretexts.orgucalgary.ca

Nucleophile: Strong, highly concentrated nucleophiles favor the SN2 pathway, while weak nucleophiles (like water or alcohols) favor the SN1 pathway. libretexts.orgquora.com

Solvent: Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, favoring the SN1 mechanism. Polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 mechanism. libretexts.org

Leaving Group: Bromide is a good leaving group, capable of participating in both mechanisms.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, methanol) | Polar Aprotic (e.g., acetone, DMF) |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Stereochemistry | Racemization / Partial Inversion | Complete Inversion |

| Intermediate | Carbocation | Pentacoordinate Transition State |

Electrophilic Aromatic Substitution Processes on the Chlorobenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the chlorobenzene ring with an electrophile. The chlorine atom and the large 1-(2-bromo-1-phenylethyl) substituent both influence the rate and regioselectivity of this reaction.

Directing Effects:

Alkyl Group: The large ethyl-based substituent is an activating, ortho, para-directing group. vedantu.com

Regioselectivity: The final position of substitution is a result of the combined electronic and steric effects of both substituents. The large size of the 1-(2-bromo-1-phenylethyl) group will create significant steric hindrance at the adjacent ortho position. Therefore, substitution is most likely to occur at the positions that are para to the chlorine atom or para to the alkyl group, if available and not sterically blocked.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at the para position relative to the alkyl group. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Substitution at the para position relative to the alkyl group. youtube.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Substitution at the sterically least hindered ortho/para position. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Substitution at the para position relative to the alkyl group. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at the para position relative to the alkyl group. |

Transition Metal-Catalyzed Reaction Mechanisms

The carbon-bromine bond in this compound serves as a key functional handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Catalysts based on palladium, nickel, or copper are commonly employed. rsc.orgacs.org

A general catalytic cycle for a cross-coupling reaction (e.g., Kumada or Negishi coupling) typically involves three main steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-Br bond of the substrate. This forms a new organometallic complex where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)). acs.org

Transmetalation: An organometallic reagent (e.g., a Grignard reagent, R-MgBr, or an organozinc reagent, R-ZnX) transfers its organic group to the metal center of the complex from the first step, displacing the bromide ion.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the complex, forming the final product with a new C-C bond. This step regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. acs.org

For secondary benzylic bromides, a potential side reaction is β-hydride elimination, but this can often be minimized through the careful selection of ligands on the metal catalyst. acs.org These cross-coupling reactions provide a powerful method for elaborating the structure of this compound.

| Reaction Name | Catalyst System (Example) | Coupling Partner (Example) | Bond Formed |

|---|---|---|---|

| Kumada Coupling | Pd(0) with Xantphos ligand | Aryl-MgBr (Grignard Reagent) | C(sp³)-C(sp²) |

| Negishi Coupling | Pd(0) or Ni(II) | Alkyl-ZnCl (Organozinc Reagent) | C(sp³)-C(sp³) |

| Suzuki Coupling | Pd(OAc)₂ | Aryl-B(OH)₂ (Boronic Acid) | C(sp³)-C(sp²) |

| Copper-Mediated Coupling | CuCN·2LiCl | Aryl-MgBr | C(sp³)-C(sp²) acs.org |

Oxidative Addition Processes of Aryl and Alkyl Halides

Oxidative addition is a fundamental step in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond (e.g., C-X, where X is a halide). This reaction increases the oxidation state and the coordination number of the metal center. For this compound, two potential sites exist for oxidative addition: the sp³-hybridized carbon-bromine (C-Br) bond of the ethyl chain and the sp²-hybridized carbon-chlorine (C-Cl) bond on the benzene (B151609) ring.

The mechanism of oxidative addition can vary. For non-polarized substrates, a concerted mechanism is common, where the C-X bond adds to the metal in a single step, typically resulting in cis-stereochemistry of the added fragments. In other cases, a non-concerted, stepwise mechanism involving polar or radical intermediates may occur. The choice of metal, ligands, and substrate determines the operative pathway.

In palladium-catalyzed reactions, for instance, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond. This difference in reactivity allows for selective activation. Computational studies on the similar compound 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene suggest that in Pd-catalyzed reactions, the bromine atom is the primary site for oxidative addition to a Pd(0) center, forming a Pd(II) intermediate. A similar selectivity would be expected for the 2-chloro isomer. The general sequence for the oxidative addition of a generic aryl or alkyl halide (R-X) to a metal center (LₙM) is shown below:

LₙM + R-X → LₙM(R)(X)

Studies on various haloarenes with palladium(0) complexes have shown that the mechanistic pathway can be highly dependent on the halide. For example, additions of iodobenzene, bromobenzene, and chlorobenzene to a specific bisphosphine palladium(0) complex were found to proceed via distinct mechanisms: irreversible associative displacement for iodobenzene, rate-limiting ligand dissociation for bromobenzene, and reversible ligand dissociation followed by rate-limiting oxidative addition for chlorobenzene.

Reductive Elimination Pathways in Catalytic Cycles

Reductive elimination is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. In this step, two ligands (e.g., R and R') bonded to the metal center are coupled to form a new covalent bond (R-R'), while the metal's oxidation state decreases by two.

LₙM(R)(R') → LₙM + R-R'

A critical requirement for concerted reductive elimination is that the two groups to be eliminated must be positioned cis to one another on the metal's coordination sphere. If the groups are trans, an isomerization to the cis conformation must occur before elimination can proceed. The tendency for a complex to undergo reductive elimination is influenced by several factors. Electron-poor metal centers and the formation of a thermodynamically stable organic product favor the reaction.

In a hypothetical cross-coupling reaction involving this compound, the catalytic cycle would involve the oxidative addition of the C-Br bond to a metal center, followed by a step like transmetalation (transfer of an organic group from another reagent to the metal center), and conclude with the reductive elimination of the two organic groups to form the final product. The stability of the resulting LₙM fragment is also crucial, as it must be able to re-enter the catalytic cycle.

Ligand Effects on Catalytic Activity and Selectivity

Steric Effects : Bulky or sterically hindered ligands can promote the dissociation of a ligand from the metal complex, which may be a prerequisite for oxidative addition or reductive elimination. For example, reductive elimination is often faster from five-coordinate complexes than from six-coordinate ones, as the lower coordination number can bring the eliminating groups closer together.

Electronic Effects : Electron-donating ligands increase the electron density on the metal center, which generally facilitates oxidative addition but can slow down reductive elimination. Conversely, electron-withdrawing ligands make the metal center more electron-poor, which can favor reductive elimination.

Bite Angle : For bidentate ligands, such as bisphosphines, the natural bite angle can enforce specific geometries on the metal complex, influencing the ease with which reactants can approach the metal and the feasibility of cis-trans isomerization prior to reductive elimination.

Research on palladium complexes with hindered bisphosphine ligands has demonstrated that ligand properties can dictate the mechanism of oxidative addition for different aryl halides. This highlights the importance of ligand selection in tuning the catalyst for a specific transformation involving a substrate like this compound.

Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic studies are essential for a quantitative understanding of a reaction. They help to determine the reaction rate, the factors that influence it, and the energy profile of the transformation.

Activation Energy and Reaction Profile Analysis

The activation energy (Eₐ) is the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A reaction profile diagram visually represents the energy changes that occur during a reaction, plotting energy against the reaction coordinate. It shows the relative energies of reactants, transition states, intermediates, and products.

Equilibrium Studies of Reversible Transformations

Some steps in a catalytic cycle, particularly oxidative addition, can be reversible. The position of the equilibrium is governed by the thermodynamics of the forward and reverse reactions. According to the principle of microscopic reversibility, a reversible reaction proceeds by the same mechanism in both directions. Therefore, the pathway for oxidative addition is the exact reverse of the pathway for reductive elimination.

Equilibrium studies involve measuring the concentrations of reactants and products once the reaction has reached a state where the rates of the forward and reverse reactions are equal. This allows for the calculation of the equilibrium constant (Kₑq), which provides a measure of the thermodynamic favorability of the reaction. The Gibbs free energy change (ΔG) is related to the equilibrium constant and indicates whether a reaction is spontaneous. Factors that stabilize the product of oxidative addition (the higher oxidation state metal complex) will shift the equilibrium to the right, while factors that favor the starting materials and the product of reductive elimination will shift it to the left.

Derivatization and Functional Group Transformations of 1 2 Bromo 1 Phenylethyl 2 Chlorobenzene

Transformations at the Brominated Ethyl Moiety

The bromine atom, being a good leaving group, is the focal point for transformations of the ethyl side chain. Its reactivity is analogous to that of other primary alkyl halides like (2-Bromoethyl)benzene. bloomtechz.com

Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the brominated carbon in 1-(2-bromo-1-phenylethyl)-2-chlorobenzene is a prime site for such transformations. pressbooks.pub These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. bloomtechz.com A wide array of heteroatom nucleophiles can be employed to introduce new functional groups.

For instance, reaction with sodium azide would yield the corresponding 2-azido-1-phenyl-1-(2-chlorophenyl)ethane, a precursor for amines or for use in click chemistry. bloomtechz.com Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. Theoretical studies on similar systems, such as 1-phenylethyl chlorides with phenoxide and thiophenoxide nucleophiles, indicate that these reactions proceed through a concerted SN2 mechanism in the gas phase. koreascience.kr

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction, primarily following the E2 mechanism. This process involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon) and the concurrent expulsion of the bromide ion. The result is the formation of a carbon-carbon double bond, yielding a substituted styrene (B11656) derivative, specifically 1-chloro-2-(1-phenylvinyl)benzene. bloomtechz.com The choice of base and reaction conditions is crucial to favor elimination over the competing nucleophilic substitution.

The bromine atom can be removed through reductive processes. Reductive debromination can be achieved using various reagents, such as tributyltin hydride or catalytic hydrogenation. These methods replace the bromine atom with a hydrogen atom, yielding 1-(1-phenylethyl)-2-chlorobenzene. Mechanistic studies on the reductive debromination of vicinal dihalides, like 1,2-dibromo-1,2-diphenylethane, have shown that the reaction can proceed through different pathways, including polar E2(R) or radical mechanisms, depending on the reducing agent. scispace.com

Reactions of the Chlorinated Aryl Ring

The chlorine atom on the benzene (B151609) ring is less reactive towards classical nucleophilic substitution than the bromine on the ethyl chain. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org While aryl chlorides are generally less reactive than aryl bromides or iodides, advancements in catalyst design have enabled their efficient use in these transformations. researchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This would allow for the introduction of a new aryl or vinyl group at the 2-position of the phenyl ring, leading to the formation of complex biaryl structures. nih.gov The choice of ligands on the palladium catalyst is critical for achieving high yields. jst.go.jp

Heck Reaction : The Heck reaction involves the coupling of the aryl chloride with an alkene. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond and is a valuable method for the synthesis of substituted alkenes. youtube.com Reductive Heck reactions have also been developed to form C(sp²)–C(sp³) bonds. nih.gov

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with the aryl chloride. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been successfully applied to aryl chlorides using specific palladium catalysts. nih.govnih.gov

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) catalyst, Base | C(aryl)-C(aryl/vinyl) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | C(aryl)-C(alkenyl) |

While direct metalation of the chlorinated ring might be challenging, ortho-lithiation directed by a suitable group could be a viable strategy if other functional groups were present. A more common approach for functionalizing aryl halides is through metal-halogen exchange, for example, with organolithium reagents, to form an aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups, such as carboxyl groups (with CO₂), aldehydes (with DMF), or other carbon substituents.

Directed Aromatic Functionalization Strategies

The strategic derivatization of the 2-chlorophenyl ring in this compound can be approached through directed aromatic functionalization, a powerful tool for achieving regioselectivity in the synthesis of polysubstituted aromatic compounds. One of the most prominent methods in this category is Directed ortho-Metalation (DoM). In this strategy, a functional group on the aromatic ring, known as a directed metalation group (DMG), directs the deprotonation of a proton at the ortho position by an organolithium reagent or other strong base. The resulting aryl anion can then be quenched with a variety of electrophiles to introduce a new substituent.

For this compound, the chloro group can act as a DMG, albeit a relatively weak one. The presence of the bulky 1-(2-bromo-1-phenylethyl) substituent at the C1 position of the chlorobenzene (B131634) ring would likely exert significant steric hindrance. This steric crowding could influence the approach of the metalating agent and the subsequent electrophile, potentially favoring functionalization at the less hindered C3 position over the C1-adjacent C6 position. However, the electronic effects of the substituent would also play a role and could compete with the directing effect of the chlorine atom.

A general representation of a potential DoM strategy for a 2-chlorotoluene derivative, a structural analogue of the target molecule, is depicted below. This suggests that functionalization ortho to the chloro group is feasible.

Table 1: Potential Directed ortho-Metalation of a 2-Chlorophenyl Moiety

| Step | Reagent/Condition | Intermediate/Product | Purpose |

| 1 | s-BuLi, TMEDA, THF, -78 °C | ortho-lithiated species | Deprotonation directed by the chloro group |

| 2 | Electrophile (e.g., I₂, DMF, (CH₃)₂SO₄) | Functionalized product | Introduction of a new substituent at the C3 position |

This table presents a hypothetical reaction sequence based on established DoM principles for chloroarenes.

Selective and Orthogonal Functionalizations of Multiple Halogen Centers

A key synthetic challenge and opportunity presented by this compound is the presence of three distinct halogen centers: a benzylic bromide, an aryl chloride, and a phenyl group that could be further halogenated to introduce an aryl bromide. The differential reactivity of these C-X bonds allows for selective and orthogonal functionalization, enabling the stepwise introduction of various substituents.

Differential Reactivity of Aryl Bromide, Alkyl Bromide, and Aryl Chloride

The reactivity of the carbon-halogen bonds in this compound towards common synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions, follows a generally predictable trend. This hierarchy is primarily governed by the bond dissociation energies of the C-X bonds and the ease of oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)).

The benzylic C(sp³)-Br bond is the most reactive of the three. Benzylic halides are known to be more susceptible to both nucleophilic substitution and oxidative addition than aryl halides. Following the benzylic bromide, the aryl chloride (C(sp²)-Cl) is the least reactive in typical cross-coupling reactions. The general order of reactivity is:

Benzylic Bromide > Aryl Chloride

This differential reactivity forms the basis for chemoselective transformations.

Table 2: General Reactivity Hierarchy of C-X Bonds in Cross-Coupling Reactions

| Bond Type | Hybridization of Carbon | Relative Reactivity | Typical Cross-Coupling Reactions |

| Benzylic C-Br | sp³ | High | Suzuki, Sonogashira, Buchwald-Hartwig, etc. |

| Aryl C-Cl | sp² | Low | Suzuki, Sonogashira, Buchwald-Hartwig, etc. (often requires more forcing conditions and specialized ligands) |

Strategies for Chemoselective Transformations

The distinct reactivity of the benzylic bromide and the aryl chloride in this compound can be exploited to achieve chemoselective functionalization. By carefully selecting the reaction conditions, including the catalyst, ligands, base, and temperature, it is possible to target one C-X bond while leaving the other intact for subsequent transformations.

Selective Functionalization of the Benzylic Bromide:

The higher reactivity of the benzylic bromide allows for its selective functionalization in the presence of the less reactive aryl chloride. For instance, an iron-catalyzed cross-electrophile coupling has been shown to be selective for benzylic bromides, leaving aryl halides untouched. Similarly, a transition-metal-free Suzuki-type coupling of benzyl (B1604629) chlorides with boronic acids proceeds without affecting C(sp²)-halides like aryl bromides and iodides. This suggests that a similar selectivity could be achieved for the target molecule.

Table 3: Potential Chemoselective Reactions Targeting the Benzylic Bromide

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, JohnPhos, K₂CO₃ | 1-(1,2-Diaryl-ethyl)-2-chlorobenzene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(1-Phenyl-3-alkynyl-ethyl)-2-chlorobenzene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | N-(1-(2-Chlorophenyl)-2-phenylethyl)amine |

| Nucleophilic Substitution | Nucleophile (e.g., CN⁻, N₃⁻, RS⁻) | - | Functionalized derivative at the benzylic position |

This table outlines plausible selective reactions based on the known reactivity of benzylic bromides in the presence of aryl chlorides.

Sequential Functionalization:

An orthogonal synthetic strategy would involve the initial selective reaction at the benzylic bromide, followed by a subsequent, more forcing reaction to functionalize the aryl chloride. This stepwise approach allows for the introduction of two different functional groups at specific positions.

For example, after a Suzuki coupling at the benzylic position, the resulting product, 1-(1,2-diaryl-ethyl)-2-chlorobenzene, still possesses the aryl chloride which can then be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, under more rigorous conditions (e.g., using a more active catalyst/ligand system and higher temperatures) to introduce an amino group onto the chlorophenyl ring.

This strategic, stepwise functionalization, guided by the inherent differences in the reactivity of the C-X bonds, provides a powerful avenue for the synthesis of complex, highly substituted derivatives of this compound.

Computational Chemistry and Theoretical Studies of 1 2 Bromo 1 Phenylethyl 2 Chlorobenzene

Electronic Structure Analysis

Understanding the electronic structure is fundamental to predicting a molecule's behavior. Through various theoretical models, a comprehensive picture of electron distribution and orbital interactions can be constructed.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 1-(2-Bromo-1-phenylethyl)-2-chlorobenzene, DFT calculations, often employing basis sets like 6-31+G(d,p) and 6-311++G(d,p), are instrumental in determining its ground state properties. researchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

For instance, a related compound, 1-bromo-2-chlorobenzene, has been studied using DFT to analyze its molecular structure and vibrational spectra. researchgate.net Similar computational approaches for this compound would involve optimizing the molecular geometry to find the lowest energy conformation. The resulting structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | - | B3LYP/6-311++G(d,p) |

| Dipole Moment | - | B3LYP/6-311++G(d,p) |

| HOMO Energy | - | B3LYP/6-311++G(d,p) |

| LUMO Energy | - | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | - | B3LYP/6-311++G(d,p) |

Note: The table above is a representative template for the types of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals are crucial in predicting how a molecule will interact with other reagents. numberanalytics.comyoutube.com

For this compound, the HOMO is expected to be located on the electron-rich aromatic rings, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely associated with the carbon-halogen bonds, particularly the C-Br bond, indicating a propensity for nucleophilic substitution. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

The distribution of electronic charge within a molecule is a critical determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, MEP analysis would likely reveal negative potentials around the chlorine and bromine atoms due to their high electronegativity, as well as over the π-systems of the phenyl rings. Positive potentials would be expected on the hydrogen atoms and the carbon atoms bonded to the halogens.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Identifying the transition state (TS), the highest energy point along the reaction pathway, is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate these transient structures. Once a transition state is found, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it connects the reactants and products. rowansci.comuni-muenchen.demissouri.edusubstack.com An IRC calculation maps the minimum energy path from the transition state down to the corresponding reactant and product, providing a detailed picture of the reaction trajectory. researchgate.net

For a reaction involving this compound, such as a nucleophilic substitution, a transition state search would identify the geometry and energy of the intermediate complex. The subsequent IRC calculation would then trace the geometric changes as the nucleophile approaches and the leaving group departs.

For more complex reactions, a one-dimensional reaction coordinate may not be sufficient. In such cases, a potential energy surface (PES) is constructed. A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping out the PES, chemists can identify all possible reaction pathways, including intermediates and transition states.

Computational Insights into Ligand Effects in Catalysis

While specific catalytic applications involving this compound as a ligand are not extensively documented in dedicated studies, computational methods provide a framework for predicting its potential role and efficacy in catalysis. The electronic and steric properties of a ligand are paramount in determining the outcome of a catalytic reaction, influencing factors such as reaction rate, selectivity, and catalyst stability.

Computational chemistry allows for the detailed analysis of how a ligand like this compound would interact with a metal center. Density Functional Theory (DFT) calculations can be employed to model the geometry of the resulting metal complex. These models can reveal crucial parameters such as bond lengths and angles between the ligand and the metal, which are indicative of the strength and nature of the coordination.

Furthermore, the electronic influence of the ligand can be quantified. The presence of the electron-withdrawing 2-chlorobenzene moiety and the phenyl group affects the electron density at the coordinating atom, which in turn modulates the electronic properties of the catalytic metal center. Natural Bond Orbital (NBO) analysis, a common computational tool, can be used to study charge distribution and donor-acceptor interactions within the complex. The steric bulk, arising from the spatial arrangement of the phenyl and chlorophenyl groups, can also be modeled to predict its influence on the accessibility of the catalytic site to substrates. Such steric hindrance is often a key factor in determining the stereoselectivity of a reaction. Studies on related systems have shown that even minor changes to a ligand's structure can dramatically alter the outcome of a catalytic reaction, highlighting the sensitivity of these systems to both steric and electronic effects. researchgate.net

Conformational Analysis and Stereochemical Prediction

To explore the conformational landscape of this compound, a systematic approach involving conformational sampling and energy minimization is employed. The process typically begins with a search algorithm, such as a Monte Carlo or molecular dynamics simulation, to generate a wide range of possible spatial arrangements of the atoms.

Each generated conformation is then subjected to geometry optimization, a process that minimizes the potential energy to find the nearest local minimum on the energy surface. semanticscholar.org This can be performed using various levels of theory. Initially, molecular mechanics (MM) force fields provide a rapid way to optimize a large number of conformers. Subsequently, a more accurate but computationally intensive method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), is used to refine the geometries and energies of the low-energy conformers. nih.gov The result is a set of unique, stable conformers, each with a calculated relative energy.

| Conformer ID | Dihedral Angle 1 (°) (C-C-C-C backbone) | Dihedral Angle 2 (°) (Rotation around C-phenyl bond) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | 178.5 | 45.2 | 0.00 |

| Conf-2 | -65.3 | 46.1 | 1.25 |

| Conf-3 | 68.9 | -135.8 | 1.48 |

| Conf-4 | 175.4 | -134.5 | 2.10 |

This compound possesses two chiral centers, meaning it can exist as two pairs of enantiomers (four stereoisomers in total): (1R,2S), (1S,2R), (1R,2R), and (1S,2S). Computational chemistry is a powerful tool for predicting which of these diastereomeric and enantiomeric forms is the most stable.

The prediction process involves building a model for each stereoisomer and performing a thorough conformational analysis and geometry optimization for each one, typically at a high level of theory (DFT). By calculating the absolute electronic energy of the lowest-energy conformer for each stereoisomer, their relative stabilities can be determined. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. The relative populations of the isomers at thermal equilibrium can then be estimated using the Boltzmann distribution equation, which relates the energy difference between states to their population ratio at a given temperature.

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| (1R,2S) / (1S,2R) pair | 0.00 | 75.3 |

| (1R,2R) / (1S,2S) pair | 0.85 | 24.7 |

Spectroscopic Parameter Prediction and Interpretation

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the confirmation of molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts (δ) and coupling constants (J) through quantum mechanical calculations has become a standard procedure. nih.gov The workflow typically involves:

A conformational search and optimization of the geometry, as described previously, to identify the most stable conformer(s).

Calculation of the magnetic shielding tensors for each nucleus using a reliable method, such as the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with a DFT functional like mPW1PW91 or WP04 and a suitable basis set (e.g., 6-311++G(2d,p)). github.io

Inclusion of solvent effects, usually through an implicit solvent model like the Polarizable Continuum Model (PCM), is often necessary for accurate predictions. github.io

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

The predicted spectrum can be compared with experimental data to confirm the proposed structure or to distinguish between different isomers.

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

|---|---|---|---|

| H (on C1) | 5.35 | C1 (CH) | 55.1 |

| H (on C2) | 4.12 | C2 (CH2) | 38.9 |

| Aromatic H's | 7.10 - 7.65 | Aromatic C's | 127.5 - 141.2 |

Computational chemistry can also predict the vibrational frequencies that correspond to the absorption bands in an infrared (IR) spectrum and the scattering peaks in a Raman spectrum. The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations using methods like Hartree-Fock (HF) or DFT (commonly with the B3LYP functional). researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). researchgate.net In addition to frequencies, the calculation also yields IR intensities and Raman activities, allowing for the construction of a complete theoretical spectrum. researchgate.net This theoretical spectrum can be invaluable for assigning specific vibrational modes to the observed experimental bands. For example, characteristic stretching frequencies for C-Br and C-Cl bonds can be identified. researchgate.net

| Vibrational Mode | Predicted Scaled Frequency (cm-1) | Expected IR Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3065 | Medium |

| Aliphatic C-H Stretch | 2980 | Medium |

| Aromatic C=C Stretch | 1595 | Strong |

| C-Cl Stretch | 750 | Strong |

| C-Br Stretch | 640 | Medium |

Advanced Spectroscopic Characterization Techniques in the Research of 1 2 Bromo 1 Phenylethyl 2 Chlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial relationships can be assembled.

Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-(2-bromo-1-phenylethyl)-2-chlorobenzene would exhibit distinct signals corresponding to the aromatic protons on both the phenyl and 2-chlorophenyl rings, as well as the aliphatic protons of the bromoethyl chain.

The benzylic proton (CH) and the adjacent methylene (B1212753) protons (CH₂Br) form a key spin system. Due to the presence of a chiral center at the benzylic carbon, the two methylene protons are diastereotopic and are expected to be chemically non-equivalent, resulting in distinct signals. The coupling between these three protons would likely produce complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.20 - 7.45 | m | - |

| 2-Chlorophenyl-H | 7.15 - 7.50 | m | - |

| Benzylic-CH | 5.45 - 5.55 | dd | J = 8.5, 6.0 |

| Diastereotopic-CH₂Br (Ha) | 3.85 - 3.95 | dd | J = 10.5, 6.0 |

| Diastereotopic-CH₂Br (Hb) | 3.70 - 3.80 | dd | J = 10.5, 8.5 |

Note: Predicted values are for a generic deuterated solvent like CDCl₃ and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms, revealing the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for the two aliphatic carbons and the twelve aromatic carbons. The carbon attached to the chlorine atom would be expected to show a characteristic chemical shift. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and quaternary carbons.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Phenyl & 2-Chlorophenyl) | 127.0 - 142.0 |

| Aromatic C-Cl | 133.0 - 135.0 |

| Benzylic-CH | 54.0 - 56.0 |

| CH₂-Br | 35.0 - 37.0 |

Note: Predicted values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, a COSY spectrum would show correlations between the benzylic CH proton and the two diastereotopic CH₂Br protons. It would also reveal the connectivity between adjacent protons on the phenyl and 2-chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. It would be used to definitively assign the chemical shifts of the benzylic CH and the CH₂Br carbons based on the shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different fragments of the molecule. Key correlations would include those from the benzylic CH proton to the ipso-carbons of both aromatic rings, confirming the connection of the ethyl chain to the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY could show correlations between the benzylic CH proton and the ortho-protons of the adjacent aromatic rings.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy and to gain structural information through the analysis of its fragmentation patterns.

Accurate Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement of the molecular ion. This allows for the unambiguous determination of the molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would produce a distinctive isotopic cluster pattern for the molecular ion peak, further confirming the presence of these halogens.

Table 3: Predicted HRMS Data for C₁₄H₁₂BrCl

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺˙ (C₁₄H₁₂⁷⁹Br³⁵Cl) | 293.9811 |

| [M+2]⁺˙ (C₁₄H₁₂⁸¹Br³⁵Cl / C₁₄H₁₂⁷⁹Br³⁷Cl) | 295.9790 / 295.9782 |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion often fragments in a predictable manner. Analyzing these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, key fragmentation pathways would include:

Loss of a bromine radical: The cleavage of the C-Br bond, which is relatively weak, would lead to a prominent fragment ion at [M-Br]⁺.

Benzylic Cleavage: Cleavage of the C-C bond between the benzylic carbon and the methylene carbon is expected, resulting in the formation of a stable [C₈H₈Br]⁺ ion or a [C₆H₄Cl-CH]⁺ fragment.

Loss of the 2-chlorophenyl group: Fragmentation could result in the loss of the chlorophenyl moiety, leading to a [C₈H₈Br]⁺ ion.

Formation of Tropylium (B1234903) Ion: Rearrangement and fragmentation of the benzyl (B1604629) portion could lead to the formation of the characteristic tropylium ion ([C₇H₇]⁺) at m/z 91.

By analyzing these fragmentation patterns, the connectivity and arrangement of the different structural units within the molecule can be confirmed.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination and Solid-State Structure

For a chiral molecule such as this compound, which contains a stereocenter at the carbon atom bonded to the bromine and the two phenyl groups, single-crystal X-ray diffraction (SC-XRD) would be the gold standard for determining its absolute stereochemistry. By successfully growing a suitable single crystal, SC-XRD analysis could unambiguously establish the R or S configuration of the chiral center.

The analysis would involve mounting a single crystal of the compound on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. For absolute stereochemistry, the anomalous dispersion of X-rays by the heavier atoms (in this case, bromine and chlorine) is utilized to determine the absolute configuration of the molecule.

A hypothetical crystallographic data table for this compound, based on typical values for similar organic compounds, is presented below. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |